molecular formula C27H29N3O8S B11207366 4-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

4-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11207366
M. Wt: 555.6 g/mol
InChI Key: TVROXPQZBNGSRH-UHFFFAOYSA-N
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Description

4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitrophenoxy, and sulfonamide

Preparation Methods

The synthesis of 4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves several steps, including the formation of the tetrahydroisoquinoline core, the introduction of the nitrophenoxy group, and the attachment of the sulfonamide moiety. The synthetic route typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Nitrophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with the nitrophenoxy moiety.

    Attachment of the Sulfonamide Moiety: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H29N3O8S

Molecular Weight

555.6 g/mol

IUPAC Name

4-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C27H29N3O8S/c1-28(2)39(34,35)22-11-5-18(6-12-22)27(31)29-14-13-19-15-25(36-3)26(37-4)16-23(19)24(29)17-38-21-9-7-20(8-10-21)30(32)33/h5-12,15-16,24H,13-14,17H2,1-4H3

InChI Key

TVROXPQZBNGSRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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